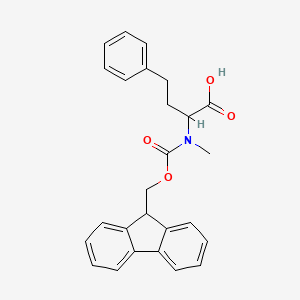

N-Fmoc-N-methyl-D-homophenylalanine

Description

Significance of N-Methylated Unnatural Amino Acids in Contemporary Peptide Science

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a strategic modification in peptide chemistry that imparts several desirable properties to peptides. nih.govrsc.org This seemingly simple alteration can profoundly influence a peptide's biological activity, stability, and pharmacokinetic profile. iastate.edunih.gov

One of the primary advantages of N-methylation is the enhancement of metabolic stability. Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. N-methylation can sterically hinder the approach of these enzymes, thereby increasing the peptide's half-life in biological systems. researchgate.net This modification can also improve a peptide's intestinal permeability, a crucial factor for oral bioavailability. acs.org

Furthermore, N-methylation introduces conformational constraints on the peptide backbone. acs.org The loss of the amide proton prevents the formation of hydrogen bonds, which in turn affects the secondary structure of the peptide. This can lead to a more defined and rigid conformation, which can be advantageous for receptor binding and selectivity. acs.orgacs.org By locking the peptide into a bioactive conformation, N-methylation can enhance its potency and specificity for a particular biological target. nih.govacs.org The strategic placement of N-methylated amino acids within a peptide sequence allows for the fine-tuning of its three-dimensional structure and, consequently, its biological function. acs.org

The incorporation of N-methylated unnatural amino acids, which are not found in the 20 common proteinogenic amino acids, further expands the chemical space available for peptide design. nih.gov These non-canonical amino acids can introduce novel side chains and stereochemistries, leading to peptides with unique properties and functions that are not accessible with natural amino acids alone. nih.govnih.gov

Evolution of N-Fmoc-Protected Amino Acid Derivatives in Organic Synthesis

The synthesis of peptides is a stepwise process that requires the temporary protection of the alpha-amino group of the incoming amino acid to prevent unwanted side reactions. The development of protecting groups has been a cornerstone of peptide chemistry, with the 9-fluorenylmethoxycarbonyl (Fmoc) group emerging as a major landmark. researchgate.net

Introduced by Carpino and Han in 1970, the Fmoc group offered a milder alternative to the traditionally used acid-labile Boc (tert-butyloxycarbonyl) group. nih.govpeptide.com The key advantage of the Fmoc group is its base-lability; it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). youtube.com This orthogonality with acid-labile side-chain protecting groups revolutionized solid-phase peptide synthesis (SPPS), a technique developed by R.B. Merrifield in the 1960s. researchgate.netnih.gov

The Fmoc/tBu (tert-butyl) strategy, where the N-terminus is protected by Fmoc and the side chains are protected by acid-labile t-butyl groups, became the dominant method for SPPS by the 1990s. nih.gov This approach allows for the assembly of long and complex peptide chains with high efficiency and purity. researchgate.net The mild conditions used for Fmoc deprotection are particularly beneficial for the synthesis of peptides containing sensitive residues. nih.gov

The synthesis of Fmoc-protected amino acids themselves has also been refined over the years to be efficient and scalable. cam.ac.uknih.gov The crystalline nature and stability of many Fmoc-amino acids make them easy to handle and store. The strong UV absorbance of the fluorenyl group provides a convenient method for monitoring the progress of coupling and deprotection steps during automated peptide synthesis. youtube.com The continuous development of Fmoc-based methodologies continues to drive innovation in the synthesis of peptides and other complex organic molecules. acs.orgnih.gov

Role of D-Homophenylalanine as a Stereospecific Non-Canonical Amino Acid Residue

D-homophenylalanine is an unnatural amino acid that possesses two key features distinguishing it from its natural counterpart, L-phenylalanine: its stereochemistry and an extended side chain. The "D-" designation indicates that it is the enantiomer of the naturally occurring "L-" form of amino acids. nih.gov The "homo-" prefix signifies the presence of an additional methylene (B1212753) group in the side chain, extending the distance between the alpha-carbon and the phenyl ring. chemimpex.comnih.gov

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their resistance to enzymatic degradation. nih.gov Proteases are chiral enzymes that are highly specific for L-amino acid substrates; thus, peptides containing D-amino acids are generally poor substrates for these enzymes. This increased stability is a significant advantage for the development of peptide-based therapeutics.

Furthermore, the D-stereochemistry can have a profound impact on the secondary structure of a peptide. The presence of a D-amino acid can induce turns or disrupt regular helical or sheet structures, leading to unique conformational preferences. nih.gov This can be a powerful tool for designing peptides with specific three-dimensional shapes that can mimic or block the binding of natural ligands to their receptors.

Structure

3D Structure

Properties

Molecular Formula |

C26H25NO4 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid |

InChI |

InChI=1S/C26H25NO4/c1-27(24(25(28)29)16-15-18-9-3-2-4-10-18)26(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29) |

InChI Key |

FNXXQNGLPFUMPW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(CCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for N Fmoc N Methyl D Homophenylalanine

Strategies for N-Methylation of Amino Acid Precursors

Solution-Phase N-Methylation Approaches

Solution-phase synthesis offers versatility and has been a longstanding approach for creating modified amino acids. Key methods involve the temporary protection of functional groups to direct the methylation to the desired nitrogen atom.

A robust method for the synthesis of N-Fmoc-N-methyl-α-amino acids in solution involves a multi-step process that begins with the protection of the amino acid precursor. researchgate.netnih.gov This strategy is designed to produce lipophilic N-methylated amino acids that are suitable for both solution-phase and solid-phase peptide synthesis. researchgate.net

The core of this methodology is the use of two key protecting groups: the nosyl (Ns) group for the α-amino group and the benzhydryl group for the carboxyl function. researchgate.net The N-nosyl group (2-nitrobenzenesulfonyl) is crucial as it activates the nitrogen, making the attached proton acidic and thus amenable to removal and subsequent methylation. The benzhydryl ester provides temporary protection for the carboxylic acid and offers several advantages, including straightforward preparation, stability during the methylation step, and the ability to be selectively removed under mild conditions. researchgate.net

The general synthetic pathway is as follows:

N-Nosylation: The starting amino acid, D-homophenylalanine, is first protected with 2-nitrobenzenesulfonyl chloride.

Esterification: The carboxyl group of the N-nosylated amino acid is then protected as a benzhydryl ester.

N-Methylation: The methylation of the nosyl-protected nitrogen is carried out. A common methylating agent for this step is diazomethane. researchgate.net The reaction proceeds to the complete conversion of the precursor N-nosyl-α-amino acid benzhydryl esters. researchgate.net

Deprotection and Fmoc Protection: Following methylation, the nosyl group and the benzhydryl ester are selectively removed. The now N-methylated amino group is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group to yield the final product, N-Fmoc-N-methyl-D-homophenylalanine.

A significant advantage of this procedure is its high efficiency, which maintains the chiral integrity of the original amino acid and often does not require chromatographic purification of the final methylated product. researchgate.netnih.gov

The mixed anhydride (B1165640) method is a classic and effective technique for forming peptide bonds and can be adapted for the synthesis of N-methylated peptides. nih.govcdnsciencepub.com This approach involves the activation of the carboxyl group of an N-protected amino acid by forming a mixed anhydride, typically with a chloroformate like isobutyl chloroformate. cdnsciencepub.com

While primarily used for peptide coupling, the principles are relevant to the synthesis of N-methylated amino acid building blocks. A key challenge in using this method with N-methylated amino acids is the potential for urethane (B1682113) formation as a side reaction. cdnsciencepub.com The choice of tertiary amine and solvent is critical in minimizing this side product. Studies have shown that using N-methylpiperidine in dichloromethane (B109758) or N-methylmorpholine in tetrahydrofuran (B95107) are effective combinations for reducing urethane formation. cdnsciencepub.com In contrast, the common combination of triethylamine (B128534) in dichloromethane can lead to significant amounts of the urethane byproduct. cdnsciencepub.com

A recent advancement in this area is the use of isostearyl-mixed anhydrides for coupling sterically hindered N-methyl amino acids. acs.orgthieme-connect.de This strategy allows for the efficient synthesis of peptides containing N-methyl amino acids, even with C-terminally unprotected N-methylamino acids. acs.orgthieme-connect.de The reaction proceeds under mild conditions and provides good to excellent yields. thieme-connect.de

The general steps for utilizing a mixed anhydride approach in the context of synthesizing a peptide containing an N-methylated residue are:

Activation: The N-Fmoc protected amino acid is reacted with a chloroformate (e.g., isobutyl chloroformate or isostearic acid chloride) in the presence of a suitable tertiary amine (e.g., N-methylmorpholine) to form the mixed anhydride. nih.govcdnsciencepub.com

Coupling: The activated mixed anhydride is then reacted with the N-methylated amino acid (or an amino acid ester) to form the peptide bond. nih.gov

This method's applicability to flow chemistry has also been demonstrated, allowing for scalable and automated synthesis of peptides. nih.gov

Solid-Phase N-Methylation Techniques

Solid-phase synthesis has become a cornerstone of modern peptide chemistry, offering advantages in purification and automation. Several methods have been developed to perform N-methylation directly on a resin-bound amino acid or peptide.

One of the most effective and widely used methods for the N-methylation of amino acids on a solid support is an adaptation of the Fukuyama procedure, often referred to as the Biron-Kessler method for solid-phase synthesis. nih.gov This technique involves a three-step sequence performed on the resin-bound amino acid after the removal of the initial Fmoc protecting group. cdnsciencepub.comnih.gov

The process is as follows:

Sulfonylation (Amine Activation): The free α-amino group on the resin is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). This step attaches the o-NBS protecting group to the nitrogen, rendering the remaining N-H bond acidic. cdnsciencepub.comnih.gov

Alkylation (N-Methylation): The sulfonamide nitrogen is then methylated. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.gov

Desulfonylation (Deprotection): The o-NBS group is removed to reveal the secondary, N-methylated amine. This is accomplished using a thiol nucleophile, such as 2-mercaptoethanol (B42355), in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

This on-resin methylation chemistry is compatible with the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy and can be used for amino acids with various side-chains. google.com The entire optimized three-step procedure can be performed rapidly, sometimes in as little as 35 minutes, without needing to change solvents between steps. cdnsciencepub.com

A highly effective strategy for the solid-phase synthesis of N-Fmoc-N-methyl amino acids involves using the 2-chlorotrityl chloride (2-CTC) resin. nih.gov In this approach, the 2-CTC resin serves as a temporary protecting group for the carboxylic acid function of the amino acid, allowing the N-methylation to be performed before the amino acid is cleaved from the resin. nih.gov This method is particularly valuable because many N-Fmoc-N-methyl amino acids are either not commercially available or are very expensive. nih.gov

The protocol using 2-CTC resin follows these general steps:

Loading: The Fmoc-protected D-homophenylalanine is attached to the 2-CTC resin.

Fmoc Deprotection: The Fmoc group is removed to expose the primary amine.

N-Methylation Sequence: The Biron-Kessler method is then applied to the resin-bound amino acid:

Activation with o-NBS-Cl.

Methylation using an agent like dimethyl sulfate or methyl iodide. nih.gov

Removal of the o-NBS group with 2-mercaptoethanol and DBU. nih.gov

Fmoc Re-protection: The newly formed secondary amine is protected with an Fmoc group using a reagent like Fmoc-OSu. nih.gov

Cleavage: The final this compound is cleaved from the 2-CTC resin under very mild acidic conditions, typically using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This mild cleavage is crucial as it leaves acid-labile side-chain protecting groups intact. nih.gov

This solid-phase method has been shown to produce the desired N-methylated amino acids with high yield and purity. nih.gov

Table 1: Comparison of Methylating Agents in Solid-Phase Synthesis on 2-CTC Resin

| Methylating Agent | Base | Typical Solvent | Key Advantages |

| Dimethyl sulfate | DBU / Proton Sponge | NMP | Efficient, commonly used nih.gov |

| Methyl iodide | DBU / Proton Sponge | NMP | Alternative to dimethyl sulfate nih.gov |

Table 2: Summary of Reagents in the Solid-Phase N-Methylation Cycle

| Step | Reagent(s) | Purpose |

| Amine Activation | o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Protects amine and activates N-H for methylation nih.gov |

| Methylation | Dimethyl sulfate or Methyl iodide | Adds methyl group to the nitrogen nih.gov |

| Deprotection | 2-Mercaptoethanol, DBU | Removes the o-NBS group nih.gov |

| Final Cleavage | 1% TFA in DCM | Cleaves product from 2-CTC resin nih.gov |

Comparative Analysis of Methylating Reagents (e.g., Dimethyl Sulfate vs. Methyl Iodide)

The choice of methylating agent is a critical step in the synthesis of N-methylated amino acids. The two most common reagents for this purpose are dimethyl sulfate (DMS) and methyl iodide (MeI).

Dimethyl Sulfate (DMS) is often favored for its high reactivity and efficiency in N-methylation reactions. researchgate.netnih.gov In one approach, the N-methylation of amino acid derivatives was successfully achieved using dimethyl sulfate in the presence of sodium hydride. researchgate.net The addition of a catalytic amount of water can generate highly reactive dry sodium hydroxide (B78521), which significantly accelerates the reaction rate compared to using powdered sodium hydroxide alone. nih.gov

Methyl Iodide (MeI) is another widely used methylating agent. However, in some instances, initial attempts at N-methylation using methyl iodide have been reported as unsuccessful where dimethyl sulfate proved effective. researchgate.net The Biron-Kessler method, a notable solid-phase synthesis technique, has been adapted to compare both dimethyl sulfate and methyl iodide for the alkylation step. nih.gov

Table 1: Comparison of Methylating Reagents

| Reagent | Advantages | Disadvantages | Citations |

| Dimethyl Sulfate (DMS) | High reactivity, often successful where other agents fail. | Can be highly toxic. | researchgate.netnih.gov |

| Methyl Iodide (MeI) | Commonly used and effective in many cases. | May be less reactive than DMS in certain contexts. | researchgate.netnih.gov |

Oxazolidinone/Oxazinanone Intermediate Methods for N-Methylated α- and β-Amino Acids

A highly effective and widely adopted strategy for the synthesis of N-methylated α-amino acids involves the use of a 5-oxazolidinone (B12669149) intermediate. nih.govacs.orgresearchgate.net This method provides a unified approach for synthesizing N-methyl derivatives of the 20 common L-amino acids. nih.govacs.orgresearchgate.netepa.gov The process begins with the acid-catalyzed condensation of an N-protected amino acid, such as an Fmoc-amino acid, with an aldehyde (often paraformaldehyde) to form a stable oxazolidinone intermediate. researchgate.netacs.org

This cyclic intermediate is then subjected to reductive cleavage to yield the desired N-methylated amino acid. researchgate.netacs.org A common reagent for this ring-opening reduction is a mixture of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). researchgate.netresearchgate.net This two-step procedure is versatile, applicable to a wide range of amino acids and aldehydes, and importantly, proceeds with minimal racemization, preserving the chiral integrity of the amino acid. acs.org This method is particularly valuable for preparing N-alkyl amino acids with base-labile protecting groups like Fmoc. acs.org

The oxazolidinone approach has been successfully applied to amino acids with reactive side chains, although these often require appropriate side-chain protection for the N-methylation to proceed efficiently. nih.govacs.org This strategy has also been extended to the synthesis of N-methyl β-amino acids through the formation of 1,3-oxazinan-6-one intermediates, although this has been reported to be lower yielding in some cases. researchgate.net

Orthogonal Protecting Group Strategies in this compound Synthesisresearchgate.net

The synthesis of complex peptides and modified amino acids like this compound relies heavily on the use of orthogonal protecting groups. iris-biotech.denih.govbiosynth.com This strategy allows for the selective removal of one type of protecting group in the presence of others, which is crucial for the stepwise construction of the target molecule. nih.gov

Application of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Groupresearchgate.netlgcstandards.comaltabioscience.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) of this compound. lgcstandards.comwikipedia.org It serves as a temporary protecting group for the α-amino group of the amino acid. lgcstandards.comaltabioscience.com

The key advantages of the Fmoc group include:

Base Lability : It is readily cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF), leaving acid-labile protecting groups intact. wikipedia.org

Acid Stability : The Fmoc group is stable to acidic conditions, which allows for the use of acid-labile protecting groups for side chains and for cleaving the final peptide from the resin. wikipedia.orgtotal-synthesis.comacs.org

Orthogonality : Its base-lability provides orthogonality with acid-labile protecting groups, such as the tert-butyl (tBu) group, which is a common pairing in SPPS. iris-biotech.debiosynth.comtotal-synthesis.com

Reaction Monitoring : The cleavage of the Fmoc group releases dibenzofulvene, a byproduct that has a strong UV absorbance, allowing for real-time monitoring of the deprotection step. wikipedia.org

The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org Fmoc-protected amino acids are generally crystalline, stable solids that are soluble in common peptide synthesis solvents.

Temporary Carboxyl Protection Methodologieslibretexts.org

In solution-phase synthesis and for certain solid-phase strategies, the temporary protection of the carboxyl group of an amino acid is necessary to prevent unwanted side reactions during peptide coupling. libretexts.orgucalgary.ca A common method for protecting the carboxyl group is through esterification. libretexts.org

Commonly used carboxyl protecting groups include:

Methyl and Benzyl Esters : These are introduced via standard esterification methods and can be removed by mild hydrolysis with aqueous sodium hydroxide. libretexts.org Benzyl esters offer the additional advantage of being removable through catalytic hydrogenolysis. libretexts.orgrsc.org

Acid-Labile Esters : The diphenylmethyl (benzhydryl) ester group is an example of an acid-labile protecting group for the carboxyl function. rsc.org It can be cleaved using dilute solutions of hydrogen chloride or trifluoroacetic acid. rsc.org The use of benzhydryl esters has been shown to be beneficial in the synthesis of N-methyl-amino acids as they are stable during the methylation step and can be selectively removed under mild conditions. nih.gov

Stereochemical Control and Preservation of Chiral Integrity in Synthesislibretexts.org

Maintaining the stereochemical integrity of the chiral center in D-homophenylalanine is of utmost importance during the synthesis of this compound, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. nih.gov Racemization, the formation of an equal mixture of both stereoisomers, can occur at various stages of peptide synthesis, particularly during amino acid activation and coupling. nih.gov

Several strategies are employed to minimize or prevent racemization:

Urethane-based Protecting Groups : The use of urethane-type protecting groups like Fmoc and Boc on the α-amino group is known to suppress racemization during the activation and coupling steps. nih.gov

Oxazolidinone Method : The synthesis of N-methyl amino acids via the oxazolidinone intermediate method has been shown to be essentially racemization-free. acs.org Sensitive NMR assays have demonstrated that this procedure results in less than 0.1% racemization. acs.org

Careful Selection of Coupling Reagents and Conditions : The choice of coupling reagents and reaction conditions plays a significant role in preventing racemization. Mild coupling conditions are generally preferred. gcwgandhinagar.com For instance, histidine is a notoriously racemization-prone residue, and its chiral integrity is best preserved by protecting the imidazole (B134444) π-nitrogen. nih.gov

Avoidance of Harsh Conditions : Harsh acidic or basic conditions can promote racemization and are generally avoided, especially during deprotection steps. The mild conditions used for Fmoc group removal are advantageous in this regard. altabioscience.com

Challenges and Advancements in Scalable Production of this compound

The scalable production of this compound presents several challenges, primarily related to cost, efficiency, and the need to maintain high purity and stereochemical integrity on a larger scale.

Challenges:

Cost of Starting Materials and Reagents : Commercially available Fmoc-protected and N-methylated amino acids can be expensive, which is a significant factor in large-scale synthesis. nih.gov

Purification : While some methods aim to avoid chromatographic purification, on a large scale, ensuring the required purity may necessitate purification steps, which can be costly and time-consuming. nih.gov

Side Reactions : The potential for side reactions, such as di-methylation of the amino group, needs to be carefully controlled, especially when scaling up the process. nih.gov

Waste Generation : Traditional chemical synthesis methods can generate significant amounts of chemical waste, posing environmental concerns and increasing disposal costs. researchgate.net

Advancements:

Solid-Phase Synthesis Methods : The development of efficient solid-phase synthesis methods, such as the Biron-Kessler method, offers a more streamlined and automatable approach to N-methylation, which can be advantageous for scalability. nih.gov Recent advancements have focused on accelerating these solid-phase methods, for instance, by using ultrasonic agitation to significantly reduce reaction times. nih.gov

Biocatalytic Approaches : Fermentative production of N-methylated amino acids using engineered microorganisms is an emerging and promising alternative to chemical synthesis. nih.gov This approach can offer high stereoselectivity, reduce the use of hazardous chemicals, and potentially lower production costs by utilizing renewable feedstocks. nih.gov For example, N-methyl-L-alanine has been produced at high titers using a recombinant Corynebacterium glutamicum strain. nih.gov

Flow Chemistry : The application of flow chemistry to methods like the oxazolidinone approach has been reported, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. researchgate.net

These advancements are crucial for making complex amino acid derivatives like this compound more accessible and affordable for their use in research and the development of new peptide-based therapeutics.

Analytical and Spectroscopic Characterization of N Fmoc N Methyl D Homophenylalanine

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of N-Fmoc-N-methyl-D-homophenylalanine. In the context of peptide synthesis, where this compound is often utilized, ensuring high purity of the building blocks is paramount to achieving the desired final peptide with high yield and minimal side products.

Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing Fmoc-protected amino acids. This technique separates compounds based on their hydrophobicity. For this compound, the nonpolar stationary phase, typically a C18 column, retains the compound, which is then eluted by a mobile phase of increasing organic solvent concentration, such as acetonitrile (B52724) in water, often with an acid modifier like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of analogous compounds, such as N-Fmoc-D-homophenylalanine and N-Fmoc-N-methyl-D-phenylalanine, typically report purities of ≥98% or higher, as determined by HPLC. chemicalbook.comnih.govchemimpex.com A general protocol for the purity determination of similar Fmoc-N-methylated amino acids involves using a C18 column with a gradient of acetonitrile in water containing TFA, with detection at 220 nm. chemicalbook.com

Table 1: Representative HPLC Purity Data for Related Amino Acid Derivatives

| Compound | Purity (by HPLC) |

| N-Fmoc-D-homophenylalanine | ≥99% chemicalbook.com |

| N-Fmoc-L-homophenylalanine | ≥98% sigmaaldrich.com |

| N-Fmoc-N-methyl-D-phenylalanine | ≥98.0% chemicalbook.comsigmaaldrich.com |

Note: Specific HPLC retention time and detailed conditions for this compound are not widely published in readily available literature. The data presented is for closely related analogs to illustrate typical purity levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to confirm that the desired structure has been synthesized.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons of the fluorenyl and phenyl groups, the N-methyl protons, the methine proton at the chiral center (α-carbon), and the methylene (B1212753) protons of the homophenylalanine side chain. The presence of two rotamers, due to restricted rotation around the amide bond, can sometimes lead to a doubling of some signals in the NMR spectrum for N-methylated amino acids. bldpharm.com

A comprehensive structural confirmation is typically achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish connectivity between protons and carbons.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. This technique is highly accurate and is a cornerstone for verifying the identity of a synthesized compound.

Based on its structure, the molecular formula for this compound is C₂₆H₂₅NO₄. The theoretical exact mass can be calculated from this formula. This calculated mass is then compared to the experimentally measured value obtained from the HR-MS analysis. A close match between the theoretical and experimental mass (typically within a few parts per million, ppm) provides strong evidence for the correct chemical formula. A protocol for the characterization of similar Fmoc-N-methylated amino acids specifies the use of HR-MS to confirm the compound's identity. chemicalbook.com

Table 2: Molecular Formula and Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅NO₄ | Inferred from L-isomer chemicalbook.combldpharm.comambeed.com |

| Molecular Weight | 415.49 g/mol | Inferred from L-isomer chemicalbook.combldpharm.comambeed.com |

| Theoretical Exact Mass (Monoisotopic) | 415.17836 Da | Calculated |

Note: An experimentally determined HR-MS value for this compound is not available in public literature; the value provided is theoretical.

Stereochemical Analysis via Specific Rotation

The stereochemical configuration of this compound is a critical quality attribute, as the biological activity of peptides containing this amino acid is highly dependent on its stereochemistry. The D-configuration must be confirmed and the enantiomeric purity assessed. This is typically accomplished by measuring the specific optical rotation of the compound.

Specific rotation ([α]D) is the angle to which a compound rotates plane-polarized light at a specific temperature and wavelength (usually the sodium D-line, 589 nm), measured at a known concentration and path length. The sign of the rotation (positive, +, or negative, -) is indicative of the enantiomer. For the homophenylalanine series, the D-enantiomer is expected to have a positive specific rotation value. For instance, N-Fmoc-D-homophenylalanine has a reported specific rotation of +8 ± 2° (c=1 in DMF), while its enantiomer, N-Fmoc-L-homophenylalanine, has a value of -8.0 ± 2.0° under the same conditions. chemimpex.comchemicalbook.comthermofisher.com The magnitude of the rotation is a measure of the enantiomeric excess.

Table 3: Specific Rotation Data for Homophenylalanine Enantiomers

| Compound | Specific Rotation [α]D | Conditions |

| N-Fmoc-D-homophenylalanine | +8 ± 2° | c=1 in DMF chemimpex.comchemicalbook.com |

| N-Fmoc-L-homophenylalanine | -9 ± 2° | c=1 in DMF sigmaaldrich.com |

Note: The specific rotation for the N-methylated D-isomer has not been found in publicly available sources. The data for the non-methylated analogs is provided for reference.

Computational Chemistry Studies on Conformational Landscapes and Energetics

Computational chemistry provides valuable theoretical insights into the three-dimensional structure and dynamic behavior of molecules like this compound. Such studies can predict the stable conformations (rotamers) of the molecule and the energy barriers between them. This is particularly relevant for N-methylated amino acids, as the methylation can influence the conformational preferences of the peptide backbone into which it is incorporated.

Theoretical methods, such as ab initio and Density Functional Theory (DFT) calculations, can be used to explore the potential energy surface of the molecule. sigmaaldrich.com These calculations can identify low-energy conformers, including those arising from rotation around the C-N amide bond, which is a known feature of N-methylated amides. The results of these computational studies can complement experimental data from NMR spectroscopy, aiding in the interpretation of complex spectra that may show evidence of multiple conformers in solution. While specific computational studies focusing solely on this compound are not prominent in the literature, the methodologies have been applied to analyze the conformational equilibrium in related N-methylated amide systems. sigmaaldrich.com

Applications in Peptide and Peptidomimetic Design and Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically assembling peptides, and N-Fmoc-N-methyl-D-homophenylalanine is fully compatible with its workflows. springernature.comsigmaaldrich.com The Fmoc group provides a base-labile protecting strategy, allowing for the stepwise addition of amino acids to a growing chain anchored to a solid resin support. researchgate.netchempep.com

Building Block for Complex Peptide Sequence Assembly

This compound functions as a specialized building block for constructing peptides with non-natural modifications. chemimpex.com The Fmoc protecting group is crucial for the selective protection of the amino group during the coupling reactions inherent to SPPS. chemimpex.com This allows for the precise incorporation of the N-methyl-D-homophenylalanine residue at any desired position within a peptide sequence. The use of such modified building blocks is a straightforward method to create a diverse range of peptide derivatives. nih.gov

The synthesis of peptides rich in N-methylamino acids can be challenging, often resulting in low yields during the coupling of a protected N-methylamino acid to another N-methylamino acid residue. nih.gov However, advancements in coupling reagents have improved the efficiency of these difficult couplings. nih.gov The incorporation of N-methylated amino acids is a key strategy for enhancing the properties of peptides. nih.gov

Compatibility with Automated Peptide Synthesizers

The Fmoc-based strategy is the most widely used method in automated peptide synthesis, largely due to its milder reaction conditions compared to alternatives like Boc-chemistry. researchgate.netnih.gov Automated synthesizers are designed to handle the repetitive cycles of deprotection and coupling that define SPPS. youtube.com The compatibility of Fmoc-protected amino acids with these systems is well-established. nih.gov

A key feature of Fmoc chemistry that lends itself to automation is the ability to monitor the deprotection step by detecting the released fluorene (B118485) group with a UV detector, ensuring the synthesis cycle is proceeding correctly. researchgate.netnih.gov Given that this compound is an Fmoc-protected amino acid, it integrates seamlessly into the protocols of modern automated peptide synthesizers, which are optimized for Fmoc chemistry. acs.org

Utilization in Solution-Phase Peptide Synthesis

While SPPS is more common, this compound is also applicable in solution-phase peptide synthesis (SPPS). In this approach, the peptide is elongated in a homogenous solution, which can be advantageous for large-scale production and for synthesizing certain complex or sterically hindered peptides. youtube.comresearchgate.net

Simplified methods for synthesizing N-methylated amino acids in solution have been developed, utilizing mild conditions that are compatible with the various protecting groups required for peptide synthesis. nih.gov Flow chemistry, a type of solution-phase synthesis, has shown great promise in improving yields for challenging targets like N-methylated and macrocyclic peptides. youtube.com These developments ensure that building blocks like this compound can be effectively used in both solid-phase and solution-phase strategies to create custom peptides. springernature.com

Influence of N-Methylation on Peptide Conformational Dynamics and Biostability

The introduction of a methyl group on the amide nitrogen of a peptide backbone, a modification inherent to this compound, has significant consequences for the resulting peptide's three-dimensional structure and its stability in biological environments. iastate.edu

Impact on Peptide Secondary and Tertiary Structures

N-methylation removes the amide proton, which is a hydrogen bond donor, and introduces a bulkier methyl group. This seemingly small change can have a profound impact on the peptide's conformational preferences. nih.gov The loss of the hydrogen bond donor capability can destabilize secondary structures like alpha-helices. nih.gov

Enhancement of Proteolytic Stability and Bioavailability of Peptide Analogs

One of the most significant advantages of incorporating N-methylated amino acids is the enhanced resistance of the resulting peptides to enzymatic degradation. nih.govnih.gov Proteases, the enzymes that break down peptides and proteins, often recognize and cleave specific peptide bonds. The N-methyl group acts as a steric shield, hindering the approach of these enzymes and preventing the cleavage of the adjacent peptide bond.

This increased proteolytic stability directly contributes to a longer half-life in biological systems. nih.govspringernature.com Furthermore, N-methylation can improve a peptide's pharmacokinetic properties by increasing its lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. nih.govnih.gov Studies have shown that multiple N-methylations can dramatically improve metabolic stability and intestinal permeability, leading to significantly higher oral bioavailability for peptide analogs. nih.gov

Table of Research Findings on N-Methylation Effects

| Feature | Impact of N-Methylation | Research Finding |

|---|---|---|

| Proteolytic Stability | Increased | N-methylation provides steric hindrance, blocking protease access and increasing the peptide's half-life. nih.govspringernature.com |

| Bioavailability | Increased | Enhanced metabolic stability and membrane permeability can lead to improved oral bioavailability. nih.gov |

| Conformation | Altered | Removes a hydrogen bond donor, potentially destabilizing helices, but can also enforce specific turns and rigidify the backbone structure. nih.gov |

| Receptor Selectivity | Can be Improved | By constraining the peptide's conformation, N-methylation can lead to more selective binding to biological targets. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Fmoc-D-homophenylalanine |

| Boc-protected amino acids |

| Ac-N-methylamino acid |

| N-methylamino acids |

Modulation of Molecular Interactions and Cellular Permeability of N-Methylated Peptides

The incorporation of N-methylated amino acids, such as this compound, is a key strategy for modulating the physicochemical properties of peptides. N-methylation, the substitution of the amide proton with a methyl group, profoundly influences a peptide's molecular interactions and its ability to traverse cellular membranes. nih.govresearchgate.net This modification eliminates the hydrogen bond donating capacity of the amide nitrogen, which reduces the desolvation penalty associated with crossing the hydrophobic core of a cell's lipid bilayer. nih.gov This principle is inspired by nature, as seen in the highly cell-permeable cyclic peptide natural product, Cyclosporin A, which contains seven N-methylated amide bonds. nih.govresearchgate.net

By reducing the number of solvent-exposed hydrogen bond donors, N-methylation increases a peptide's lipophilicity, a property that can enhance its capacity to cross biological barriers. nih.gov Research has demonstrated that strategic, partial N-methylation of peptides can significantly improve cell permeability, sometimes more effectively than permethylation. nih.gov This modification allows the peptide backbone to more readily adopt cis-amide bond conformations, providing a mechanism to fine-tune the molecule's three-dimensional shape and conformational flexibility. nih.gov This conformational control is crucial for optimizing interactions with biological targets and improving passive diffusion across cell membranes. nih.govunc.edu Studies on oligoarginine peptides have shown that Nα-methylation enhances cell permeability, a finding attributed to more favorable partitioning into lipids. nih.gov

| Effect of N-Methylation on Peptide Properties | Key Findings | References |

| Cellular Permeability | Reduces hydrogen bond donor capacity, lowering the desolvation energy for membrane transit. Can significantly improve oral bioavailability and cell uptake. | nih.gov, nih.gov, nih.gov |

| Molecular Conformation | Promotes the formation of cis-amide bonds and restricts backbone flexibility, allowing for conformational pre-organization. | nih.gov, nih.gov |

| Solubility | Increases lipophilicity, which can improve interactions with hydrophobic targets and membranes. | nih.gov |

| Bioavailability | N-methylation is a proven strategy to enhance the pharmacokinetic profiles of peptide drugs, including their metabolic stability and oral availability. | nih.gov, exlibrisgroup.com, nih.gov |

This compound in Peptidomimetic Design

This compound is a valuable building block in peptidomimetic design. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved drug-like properties, such as enhanced stability and bioavailability. nih.govupc.edu The unique combination of features in this compound—the N-methyl group, the D-configuration, the extended homophenylalanine side chain, and the Fmoc protecting group—makes it a powerful tool for creating sophisticated peptidomimetic structures. The Fmoc group is standard for solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains. cymitquimica.comnih.gov

Design of Protease-Resistant Peptide Scaffolds

Studies involving N-methyl scanning mutagenesis, where single amino acids in a peptide are systematically replaced with their N-methylated counterparts, have demonstrated dramatic increases in proteolytic resistance. nih.gov For instance, introducing an N-methylated residue near a cleavage site can increase the peptide's half-life by orders of magnitude. nih.gov This intrinsic stability makes this compound an excellent choice for designing peptide scaffolds intended for in vivo applications, where longevity is crucial for therapeutic efficacy.

| Impact of N-Methylation on Protease Resistance | Observation | References |

| General Proteolysis | N-methylation of the peptide backbone prevents enzymatic hydrolysis, significantly increasing the half-life of peptides in biological fluids. | nih.gov, researchgate.net |

| Site-Specific Protection | The introduction of a single N-methyl amino acid can confer substantial resistance to specific proteases like trypsin, even when the modification is not at the primary cleavage site. | nih.gov |

| Structural Basis | The tertiary amide bond created by N-methylation is a poor substrate for many proteases, which are adapted to recognize and cleave secondary amide bonds. | upc.edu |

Development of Conformational Constraints and Molecular Scaffolds

The ability to control the three-dimensional shape of a peptide is fundamental to designing potent and selective ligands. N-methylation imposes significant conformational constraints on the peptide backbone. acs.orgnih.gov By restricting the range of accessible dihedral angles (phi and psi), N-methylation can stabilize specific secondary structures, such as β-turns, or predispose a peptide to adopt a more extended conformation. nih.govacs.org This conformational rigidity reduces the entropic penalty of binding to a biological target, which can lead to higher affinity. mdpi.com

The D-configuration of this compound further influences the peptide's geometry, often inducing reverse-turn structures that are important for molecular recognition. acs.org When combined, N-methylation and a D-amino acid at a specific position can be highly effective in nucleating reverse-turn conformations. acs.org These well-defined structural motifs serve as scaffolds upon which pharmacophoric side chains can be precisely oriented to optimize interactions with a receptor.

Rational Design of Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are central to countless biological processes and represent a major class of therapeutic targets. nih.govcsic.es Peptides and their mimetics are ideal candidates for modulating PPIs due to their ability to cover the large, flat interaction surfaces that are often challenging for small molecules to target. nih.govnih.gov The rational design of PPI modulators often involves creating peptides that mimic a key binding motif, such as a β-strand, from one of the interacting partners. nih.gov

The incorporation of this compound can enhance the efficacy of these peptide-based modulators. N-methylation can pre-organize the peptide into a conformation that is primed for binding, reducing the entropic cost and potentially increasing binding kinetics and affinity. nih.gov Furthermore, the enhanced proteolytic stability and cell permeability conferred by N-methylation are critical for developing effective therapeutic PPI modulators. nih.gov

Incorporation into Unnatural Amino Acid Libraries and Chemical Biology Scaffolds

The synthesis of combinatorial libraries of molecules is a cornerstone of modern drug discovery and chemical biology. researchgate.net this compound is an example of an unnatural amino acid that is incorporated into these libraries to expand their structural diversity and chemical space. sigmaaldrich.com Such libraries, containing a mix of natural, D-amino, and N-methylated acids, are screened to identify novel ligands, inhibitors, or molecular probes. unc.edumdpi.com

Scaffold Design for Chemical Biology Research

In chemical biology, molecular scaffolds are used to probe complex biological systems, elucidate signaling pathways, and validate new drug targets. rsc.orgchemscene.com Scaffolds built with residues like this compound offer several advantages. Their inherent protease resistance and conformational constraints lead to predictable structures that can be systematically modified to study structure-activity relationships. acs.orgnih.gov The improved permeability of N-methylated peptides also makes them suitable for studying intracellular processes. nih.govnih.gov By using such advanced building blocks, researchers can construct robust and versatile molecular tools to explore and manipulate biological function. nih.gov

Screening Applications in Biological Assay Development

The use of this compound in the synthesis of peptide and peptidomimetic libraries is instrumental in the development of high-throughput screening (HTS) assays. These assays are designed to rapidly identify molecules that interact with a specific biological target, such as a receptor or enzyme. The incorporation of this modified amino acid can significantly influence the outcome of such screens by imparting unique conformational constraints and metabolic stability to the library members.

The N-methylation of the peptide backbone, a key feature of this compound, plays a crucial role in enhancing the pharmacokinetic properties of the resulting peptides. This modification can protect against enzymatic degradation by proteases, thereby increasing the in vivo half-life of potential drug candidates. nih.gov Furthermore, N-methylation can modulate the conformational flexibility of the peptide chain, which can lead to the discovery of ligands with high affinity and specificity for their targets. The D-configuration and the extended homophenylalanine side chain further expand the accessible chemical space, increasing the probability of identifying novel bioactive compounds. nih.gov

One-bead-one-compound (OBOC) combinatorial libraries are a powerful tool for the discovery of novel ligands. lifetein.com In this methodology, a large library of unique compounds is synthesized on individual beads, which are then screened against a biological target. The use of Fmoc-protected amino acids, such as this compound, is standard practice in the solid-phase synthesis of these libraries. nih.govunt.edunih.gov

While direct, detailed research findings on the screening of libraries containing this compound against specific biological targets are not extensively documented in publicly available literature, the principles of its application can be illustrated through the general workflow of OBOC library screening.

Table 1: Illustrative One-Bead-One-Compound (OBOC) Library Screening Workflow

| Step | Description | Key Considerations with this compound |

| 1. Library Synthesis | A combinatorial library of peptides is synthesized on solid-phase resin beads using split-and-pool methods. | The use of this compound introduces conformational rigidity and proteolytic resistance to the synthesized peptides. Standard Fmoc deprotection and coupling protocols are employed. |

| 2. Target Incubation | The bead-bound library is incubated with a fluorescently labeled biological target (e.g., a protein receptor). | The unique 3D structure imposed by N-methyl-D-homophenylalanine can facilitate specific binding interactions with the target. |

| 3. Hit Identification | Beads exhibiting high fluorescence, indicating strong binding to the target, are isolated. | The stability of the peptide-target interaction is enhanced due to the properties of the modified amino acid. |

| 4. Structure Elucidation | The chemical structure of the peptide on the "hit" beads is determined, typically by mass spectrometry. | The presence of the N-methyl group and the homophenylalanine side chain is readily identifiable in the mass spectrum, confirming the composition of the active peptide. |

The incorporation of this compound into peptide libraries allows for the exploration of a broader range of chemical diversity and conformational space. This, in turn, increases the likelihood of discovering novel lead compounds with improved therapeutic potential. The development of high-throughput screening assays that can effectively evaluate these complex libraries is an active area of research.

Table 2: Potential Biological Assays Utilizing Peptides with N-methyl-D-homophenylalanine

| Assay Type | Target Class | Potential Application | Rationale for using N-methyl-D-homophenylalanine |

| Receptor Binding Assay | G-protein coupled receptors (GPCRs), Ion channels | Identification of agonists or antagonists | The conformational constraints can lead to high-affinity and selective binding to the receptor's active site. |

| Enzyme Inhibition Assay | Proteases, Kinases | Discovery of enzyme inhibitors | The N-methylation can mimic a transition state or occupy a hydrophobic pocket, leading to potent inhibition. |

| Protein-Protein Interaction (PPI) Assay | Transcription factors, Signaling proteins | Identification of molecules that disrupt or stabilize PPIs | The modified peptide can mimic one of the interacting partners, offering a stable and effective modulator. |

Advanced Research Avenues and Future Directions

Exploration of Novel Derivatization Strategies for Functional Enhancement

The strategic modification of the N-Fmoc-N-methyl-D-homophenylalanine scaffold presents a promising avenue for enhancing the functional properties of peptides. N-methylation itself is a key modification that can improve the proteolytic stability and pharmacokinetic profile of peptides. nih.govresearchgate.netresearchgate.net Research has demonstrated that incorporating N-methylated amino acids can significantly increase the resistance of peptides to degradation by enzymes like chymotrypsin (B1334515) and proteinase K. nih.gov This increased stability is crucial for the development of peptide-based therapeutics with improved in vivo efficacy.

Further derivatization strategies aim to introduce additional functionalities. For instance, researchers are exploring methods to attach various functional molecules, such as fluorescent probes or therapeutic agents, to the peptide backbone. miragenews.com A significant challenge in this area is achieving site-selective modification, especially at the N-terminus, without affecting the peptide's three-dimensional structure and biological activity. miragenews.com Recent advancements have led to chemical reactions that can exclusively functionalize the N-terminus of peptides, even in the presence of reactive amino acid side chains like lysine. miragenews.com These methods allow for the creation of structurally uniform bioconjugates with high yields, opening up new possibilities for creating peptides with tailored functions. miragenews.com

Future work in this area will likely focus on developing even more versatile and efficient derivatization techniques. This includes the development of novel protecting groups and coupling reagents that are compatible with a wider range of functional moieties. The goal is to create a toolbox of chemical methods that allow for the precise and predictable modification of this compound-containing peptides, thereby enabling the fine-tuning of their biological and pharmacological properties.

Advanced Spectroscopic and Structural Biology Investigations of this compound-Containing Bioconjugates

A deep understanding of the three-dimensional structure of peptides containing this compound is critical for rational drug design. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools for elucidating the conformational preferences and dynamics of these modified peptides. nih.govembopress.org

X-ray crystallography, on the other hand, can provide high-resolution snapshots of the peptide's structure in the solid state. This information is invaluable for understanding how this compound influences crystal packing and intermolecular interactions. For instance, the crystal structure of gramicidin (B1672133) S, a cyclic peptide containing N-methylated residues, has provided key insights into its antibiotic activity. embopress.org

In addition to experimental techniques, molecular dynamics (MD) simulations are increasingly being used to complement spectroscopic and crystallographic data. nih.govresearchgate.net MD simulations can provide a dynamic picture of the peptide's conformational landscape and can help to interpret experimental results. By combining these advanced techniques, researchers can gain a comprehensive understanding of the structural consequences of incorporating this compound into peptides, which is essential for designing novel bioconjugates with enhanced properties.

Computational Design and Predictive Modeling for N-Methylated Peptide Engineering

Computational approaches are playing an increasingly important role in the design and engineering of N-methylated peptides. nih.govtandfonline.com These methods allow researchers to explore a vast sequence and conformational space that would be inaccessible through experimental methods alone.

One of the key challenges in modeling N-methylated peptides is accurately predicting their conformational behavior. rsc.org The N-methyl group introduces additional steric hindrance and removes the possibility of a hydrogen bond donation from the amide nitrogen, which can significantly alter the peptide's preferred conformation. researchgate.netresearchgate.net To address this, researchers are developing specialized force fields and sampling algorithms that can accurately capture the energetic landscape of N-methylated peptides. rsc.orgrsc.org

Structure-based computational design frameworks are being employed to design peptides with specific binding affinities and selectivities for protein targets. nih.gov These methods can model peptide flexibility during binding and can be used to analyze the trade-offs between affinity and selectivity. nih.gov For example, computational design has been successfully used to develop selective peptide inhibitors for specific protein domains involved in oncogenic pathways. nih.gov

Furthermore, machine learning and deep learning models are emerging as powerful tools for predicting various properties of peptides, including their bioactivity and physicochemical characteristics. mdpi.comacs.orgoaepublish.com These models can be trained on large datasets of known peptides to learn the complex relationships between sequence, structure, and function. oaepublish.com By integrating these predictive models into the design process, researchers can more efficiently identify promising peptide candidates for experimental validation. plos.org

Integration into High-Throughput Combinatorial Chemistry Platforms

High-throughput combinatorial chemistry platforms are essential for the rapid synthesis and screening of large libraries of peptides. americanpeptidesociety.orgescholarship.org The integration of this compound into these platforms is crucial for exploring the full potential of this modified amino acid in drug discovery and materials science.

Solid-phase peptide synthesis (SPPS) is the most common method for generating combinatorial peptide libraries. americanpeptidesociety.org The "split-mix" synthesis approach allows for the creation of millions of unique peptide sequences on individual resin beads. americanpeptidesociety.org The incorporation of this compound into these libraries requires optimized coupling protocols to ensure high yields and purity, as the coupling to a secondary amine can be challenging. nih.gov

Once synthesized, these libraries can be screened for a variety of biological activities, such as binding to a specific protein target or inhibiting an enzyme. americanpeptidesociety.org Advances in high-throughput screening and decoding strategies, including methods based on DNA-encoded libraries and mass spectrometry, are facilitating the rapid identification of active "hit" peptides from these vast libraries. escholarship.orgacs.org

The development of computational tools for designing combinatorial libraries is also a key area of research. nih.govoup.com These tools can help to design libraries with specific amino acid distributions and properties, thereby increasing the chances of finding active peptides. oup.com By combining the power of combinatorial synthesis, high-throughput screening, and computational design, researchers can efficiently explore the chemical space around this compound and identify novel peptides with desired functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.